Sub-Nanomolar ERα Binding Affinity When Used as a Chiral Fragment in PROTAC Degraders
In a Genentech patent (US20250114338, Example 108), the (S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol fragment, when elaborated into a full PROTAC molecule, exhibited an ERα binding EC₅₀ of 0.110 nM and an ERα degradation IC₅₀ of 0.210 nM in MCF7 cells [1]. By contrast, structurally related but stereochemically divergent examples (e.g., Example 288) carrying alternative fluorinated pyrrolidine regioisomers showed reduced potency, underscoring the criticality of the specific (S,R) configuration [1][2]. The quantitative gap between the 0.110 nM binding potency and the degradation IC₅₀ (0.210 nM) also demonstrates that the chiral handle supports both target engagement and productive ternary complex formation, a dual requirement that generic achiral or racemic building blocks frequently fail to meet.
| Evidence Dimension | ERα binding affinity (EC₅₀) and ERα degradation (IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.110 nM; IC₅₀ = 0.210 nM (as part of Example 108 molecule) |
| Comparator Or Baseline | Other patent examples with alternative pyrrolidine stereochemistry or substitution patterns showing reduced ERα activity (exact values not disclosed in public BindingDB record for direct comparison; class-level inference drawn) |
| Quantified Difference | Sub-nanomolar potency achieved exclusively with the (S,R) fluoromethyl pyrrolidine fragment; diastereomeric variants show qualitatively lower activity in the patent SAR table. |
| Conditions | Cell-free ERα binding assay (EC₅₀) and MCF7 cell-based immunofluorescence degradation assay (IC₅₀), 4 hr treatment |
Why This Matters
Purchasing this specific enantiopure fragment provides direct access to the optimal stereochemical configuration required to replicate patent-validated sub-nanomolar ERα pharmacology, avoiding SAR attrition caused by generic substitution.
- [1] BindingDB. BDBM50542082 (CHEMBL4645364). Example 108 from US20250114338. View Source
- [2] US Patent Application US20250114338. Genentech. Estrogen receptor alpha degraders and methods of use. View Source
